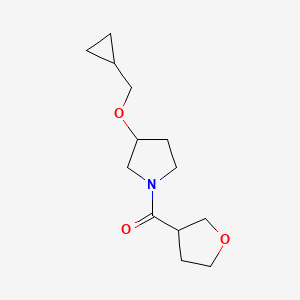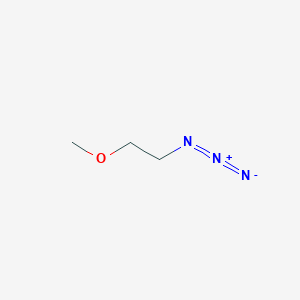
1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HPPH or Photochlor, and it has been studied extensively for its photodynamic therapy (PDT) properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
The synthesis of deuterium-labeled compounds, such as AR-A014418, which shares structural resemblance with the specified urea derivative, is crucial for internal standards in LC–MS analysis. This process is essential for studying drug absorption, distribution, and other pharmacokinetics, highlighting the compound's importance in developing analytical methods for drug research (Liang et al., 2020).
Modulation of Biological Pathways
Compounds like 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) demonstrate potent inhibition of soluble epoxide hydrolase (sEH), a crucial enzyme involved in inflammation, hypertension, neuropathic pain, and neurodegeneration. The study of TPPU's metabolism provides insights into its safety and effectiveness, contributing to the understanding of how such compounds can be utilized to modulate biological pathways for therapeutic purposes (Wan et al., 2019).
Antiproliferative Activity
Derivatives of urea compounds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research demonstrates the potential of these compounds in cancer therapy, where modifications to the core structure can significantly affect their efficacy against different types of cancer (Al-Sanea et al., 2018).
Chemical Synthesis and Modification
The exploration of urea derivatives and their synthesis, such as through the cocondensation of urea with methylolphenols, reveals the compound's versatility in chemical synthesis. This process leads to the formation of compounds with potential applications in materials science and as intermediates in organic synthesis (Tomita & Hse, 1992).
Enzyme Inhibition for Therapeutic Applications
Research into the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, acting as neuropeptide Y5 receptor antagonists, underscores the importance of such compounds in developing new therapeutic agents. These studies are pivotal in drug development, particularly for disorders associated with the central nervous system (Fotsch et al., 2001).
Eigenschaften
IUPAC Name |
1-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-29-20-8-4-17(5-9-20)15-23-22(28)24-18-6-2-16(3-7-18)14-21(27)25-12-10-19(26)11-13-25/h2-9,19,26H,10-15H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIFQQHSACIIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal](/img/structure/B2558573.png)
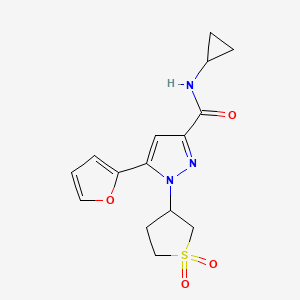
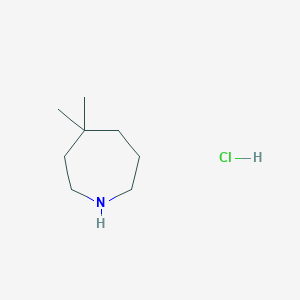
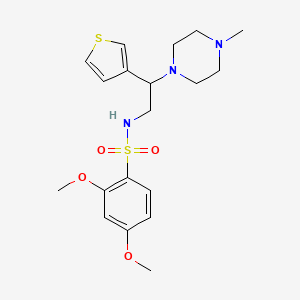
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2558580.png)
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2558581.png)
![3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2558582.png)

![1,7-Dioxaspiro[4.4]nonan-3-ol](/img/structure/B2558585.png)

![4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2558589.png)
![(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B2558591.png)
